16:0 PE MCC
Description
Azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate (CAS: 108321-22-8) is a structurally complex phospholipid derivative with a molecular formula of C₅₃H₁₀₇N₂O₉P and a molecular weight of 947.4 g/mol . The compound features:
- Two hexadecanoyl (palmitoyl) chains esterified to a glycerol backbone.
- A phosphorylethanolamine group linked to an ethoxy spacer.
- A 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl moiety, where the 2,5-dioxopyrrole (maleimide) group enables thiol-reactive bioconjugation.
- An azane (ammonium) counterion, enhancing solubility in aqueous systems.
This amphiphilic structure suggests applications in drug delivery systems, particularly in liposomal formulations or nanoparticle functionalization, where maleimide groups facilitate covalent attachment of targeting ligands (e.g., antibodies, peptides) .
Properties
Molecular Formula |
C49H90N3O11P |
|---|---|
Molecular Weight |
928.2 g/mol |
IUPAC Name |
azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C49H87N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);1H3/t42?,43?,44-;/m1./s1 |
InChI Key |
JMSPAMLXDBHHLB-JDVFVDFBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions, including esterification, amidation, and phosphorylation. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency and scalability while maintaining stringent quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: The compound’s unique structure makes it valuable for investigating biochemical pathways and interactions at the molecular level.
Industry: It is utilized in the production of specialized materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system being studied.
Comparison with Similar Compounds
Key Observations:
Phospholipid Backbone : Unlike the spirocyclic or aromatic systems in and , the target compound’s glycerol-phosphate scaffold is critical for membrane integration and colloidal stability in drug delivery .
Maleimide Reactivity: The 2,5-dioxopyrrole (maleimide) group distinguishes it from hydrazone or azo compounds (Ev7, Ev9), enabling site-specific bioconjugation—a feature absent in most phospholipids like DPPE (dipalmitoylphosphatidylethanolamine).
Physicochemical Properties
| Property | Target Compound | Hydrazone Derivatives (Ev7) | Azo Dyes (Ev9) |
|---|---|---|---|
| Molecular Weight | 947.4 g/mol | ~250–400 g/mol | ~300–500 g/mol |
| Solubility | Amphiphilic (liposomes/organic solvents) | Polar organic solvents | Organic solvents |
| Reactive Groups | Maleimide, ammonium | Hydrazone, phenol | Azo, cyclohexanone |
The target’s high molecular weight and amphiphilicity contrast sharply with smaller, planar heterocycles (e.g., hydrazones, azo dyes), which are optimized for dyeing or small-molecule bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
